molecular formula C7H7ClN2O B6185283 2-chloro-N-methyl-N-nitrosoaniline CAS No. 4461-96-5

2-chloro-N-methyl-N-nitrosoaniline

Cat. No. B6185283
CAS RN: 4461-96-5
M. Wt: 170.6
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-N-methyl-N-nitrosoaniline (CMNN) is a nitrosoaniline derivative, which is widely used in the synthesis of pharmaceuticals and other organic compounds. It is a highly versatile molecule, with a wide range of applications in the fields of chemistry, biochemistry, and pharmacology. CMNN has been used for the synthesis of pharmaceuticals, including anticonvulsants, anti-arrhythmic agents, and anti-inflammatory agents. It has also been used for the synthesis of other organic compounds, such as surfactants and dyes.

Mechanism of Action

The mechanism of action of 2-chloro-N-methyl-N-nitrosoaniline is not fully understood. It is believed that it acts as an inhibitor of protein synthesis, as well as an inhibitor of enzymes involved in the metabolism of drugs. 2-chloro-N-methyl-N-nitrosoaniline is also believed to act as an antioxidant, which helps to protect cells from the damaging effects of free radicals.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-chloro-N-methyl-N-nitrosoaniline are not well understood. It is believed to inhibit the synthesis of proteins and enzymes, as well as to act as an antioxidant. It is also believed to have anti-inflammatory and anti-arrhythmic effects.

Advantages and Limitations for Lab Experiments

The use of 2-chloro-N-methyl-N-nitrosoaniline in laboratory experiments has several advantages. It is a highly versatile molecule, which can be used in a variety of experiments. It is also relatively easy to synthesize and can be used in a wide range of concentrations. The main limitation of 2-chloro-N-methyl-N-nitrosoaniline in laboratory experiments is that it can be toxic in high concentrations.

Future Directions

The future of 2-chloro-N-methyl-N-nitrosoaniline research is promising. It has potential applications in the development of new drugs and therapies for a variety of diseases. It could also be used to study the mechanisms of drug action, as well as to study the effects of environmental toxins on human health. Additionally, 2-chloro-N-methyl-N-nitrosoaniline could be used to develop new synthetic methods for the production of pharmaceuticals and other organic compounds.

Synthesis Methods

The synthesis of 2-chloro-N-methyl-N-nitrosoaniline is achieved by the reaction of a nitrosoaniline with a chlorinating agent. The nitrosoaniline is reacted with a chlorinating agent, such as chlorine, in the presence of a base, such as sodium hydroxide. The reaction proceeds to form 2-chloro-N-methyl-N-nitrosoaniline, which is then isolated and purified. The reaction is typically carried out at room temperature and can be completed in a few hours.

Scientific Research Applications

2-chloro-N-methyl-N-nitrosoaniline has been widely used in scientific research, particularly in the fields of biochemistry and pharmacology. It has been used to study the structure and function of proteins, as well as to study the mechanisms of drug action. 2-chloro-N-methyl-N-nitrosoaniline has also been used to study the effects of drugs on the human body, as well as to study the effects of environmental toxins on human health.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 2-chloro-N-methyl-N-nitrosoaniline can be achieved through a two-step process involving the nitrosation of N-methyl-2-chloroaniline followed by reduction of the resulting nitroso compound.", "Starting Materials": [ "N-methyl-2-chloroaniline", "Nitrosating agent (e.g. sodium nitrite, nitrosyl chloride)", "Reducing agent (e.g. zinc dust, sodium sulfide)" ], "Reaction": [ "Step 1: Nitrosation of N-methyl-2-chloroaniline", "- Dissolve N-methyl-2-chloroaniline in a mixture of hydrochloric acid and water", "- Add the nitrosating agent slowly to the solution while maintaining a low temperature", "- Stir the mixture for a period of time until the reaction is complete", "- Isolate the resulting nitroso compound by filtration or extraction", "Step 2: Reduction of the Nitroso Compound", "- Dissolve the nitroso compound in a suitable solvent (e.g. ethanol)", "- Add the reducing agent to the solution and stir for a period of time", "- Isolate the resulting 2-chloro-N-methyl-N-nitrosoaniline by filtration or extraction", "- If necessary, the product can be further purified by recrystallization or chromatography" ] }

CAS RN

4461-96-5

Product Name

2-chloro-N-methyl-N-nitrosoaniline

Molecular Formula

C7H7ClN2O

Molecular Weight

170.6

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.